molecular formula C26H38N6 B13989383 4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) CAS No. 21322-98-5

4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)

Cat. No.: B13989383
CAS No.: 21322-98-5
M. Wt: 434.6 g/mol
InChI Key: LQNOMYJRUXDKFO-UHFFFAOYSA-N
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Description

4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) is a complex organic compound characterized by the presence of a piperazine ring and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) typically involves the reaction of piperazine derivatives with N,N-diethylaniline under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Piperazine-1,4-diylbis(nitrilomethylylidene)]dibenzoic acid
  • 4,4’-[Piperazine-1,4-diylbis(propyl-ene-nitrilo-methyl-idyne)]dibenzoic acid

Uniqueness

4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) is unique due to its specific structural features, including the presence of azanylylidenemethanylylidene groups and N,N-diethylaniline moieties

Properties

CAS No.

21322-98-5

Molecular Formula

C26H38N6

Molecular Weight

434.6 g/mol

IUPAC Name

4-[[4-[[4-(diethylamino)phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C26H38N6/c1-5-29(6-2)25-13-9-23(10-14-25)21-27-31-17-19-32(20-18-31)28-22-24-11-15-26(16-12-24)30(7-3)8-4/h9-16,21-22H,5-8,17-20H2,1-4H3

InChI Key

LQNOMYJRUXDKFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)N=CC3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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